3-cyclopentylaniline hydrochloride
Description
Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis
Aniline and its derivatives are a cornerstone of modern organic and industrial chemistry. chegg.com These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, serve as versatile starting materials and intermediates in a vast array of synthetic processes. ontosight.ainih.gov Their significance stems from their utility in the production of a wide range of commercially important products, including dyes, pigments, polymers, and agrochemicals. chegg.comnih.gov
In the realm of pharmaceuticals, aniline derivatives are of paramount importance. ontosight.ainih.gov They form the structural backbone of numerous therapeutic agents, including analgesics, antihistamines, and antibacterial drugs. ontosight.ai The reactivity of the aniline scaffold allows for extensive functionalization, enabling chemists to modulate the biological activity and pharmacokinetic properties of drug candidates. beilstein-journals.orgnih.gov The ability to undergo reactions such as alkylation, acylation, and diazotization makes aniline derivatives indispensable building blocks in the synthesis of complex molecules. nih.govnih.gov
Unique Structural Attributes of Cyclopentyl-Substituted Anilines
The incorporation of a cyclopentyl group onto the aniline ring introduces specific steric and electronic properties that can influence the molecule's reactivity and physical characteristics. The cyclopentyl substituent is a non-planar, alicyclic group that provides bulk, which can sterically hinder the amino group and the adjacent positions on the aromatic ring. This steric hindrance can influence the regioselectivity of reactions and the conformational preferences of the molecule.
Electronically, the cyclopentyl group is generally considered to be a weak electron-donating group through an inductive effect. This can slightly increase the electron density of the benzene ring, potentially affecting its susceptibility to electrophilic aromatic substitution. The placement of the cyclopentyl group at the meta-position (position 3) in 3-cyclopentylaniline (B8758966) is noteworthy, as direct synthesis of meta-substituted anilines can be challenging due to the ortho- and para-directing nature of the amino group.
Role of Hydrochloride Salts in Amine Chemistry and Protonation State
The conversion of amines to their hydrochloride salts is a common and crucial practice in chemistry, particularly in the pharmaceutical industry. Amines, including aniline derivatives, are basic compounds that can be protonated by acids to form salts. 3-Cyclopentylaniline hydrochloride is the salt formed from the reaction of the basic 3-cyclopentylaniline with hydrochloric acid.
This transformation into a salt form offers several advantages:
Enhanced Solubility: Hydrochloride salts are generally more soluble in water and other polar solvents compared to their free base counterparts. This is a critical property for many applications, including the formulation of aqueous solutions.
Improved Stability and Shelf-Life: The salt form of an amine is often more crystalline and less prone to degradation from atmospheric oxidation or other reactions, leading to a longer shelf-life.
Ease of Handling: The crystalline nature of hydrochloride salts can make them easier to handle, weigh, and purify compared to the often oily or liquid free bases.
The protonation of the amino group to form the anilinium ion ([R-NH3]+) alters the electronic properties of the molecule, making the aromatic ring less activated towards electrophilic substitution.
Overview of Current Academic Research Landscape for 3-Cyclopentylaniline Hydrochloride and Closely Related Structures
A direct and extensive body of academic research focused solely on 3-cyclopentylaniline hydrochloride is not readily apparent in a review of scientific literature. However, the compound exists within the catalogues of chemical suppliers, indicating its availability for research and synthesis purposes. The interest in this and related molecules likely stems from their potential as intermediates in the synthesis of more complex target molecules, particularly in medicinal chemistry and materials science.
Research on closely related structures, such as N-cyclopentylaniline and 4-cyclopentylaniline, is more documented. nih.gov These compounds are often included in broader studies on the synthesis and properties of aniline derivatives or as part of patent literature for the development of new chemical entities. For instance, synthetic methods for producing meta-substituted anilines are an active area of research, with one-pot, three-component reactions being developed to access these structures that are otherwise difficult to obtain.
The table below provides a comparative look at the basic properties of closely related cyclopentylaniline isomers, as found in public chemical databases.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-Cyclopentylaniline | C11H15N | 161.24 | 40649-26-1 nih.gov |
| 4-Cyclopentylaniline | C11H15N | 161.24 | 20029-53-2 |
Properties
CAS No. |
871795-20-9 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Route Optimization for 3 Cyclopentylaniline Hydrochloride and Its Derivatives
Strategies for Carbon-Nitrogen Bond Formation in Cyclopentylaniline Systems
The construction of the C-N bond is a pivotal step in the synthesis of 3-cyclopentylaniline (B8758966) and its analogs. Various methodologies have been developed to achieve this transformation efficiently and with high yields.
Electrophilic N-Linchpin Reagents in Secondary Amine Preparation
A "linchpin" reagent is a chemical species that can be functionalized sequentially at two different positions. In the context of secondary amine synthesis, an electrophilic N-linchpin reagent acts as a doubly electrophilic nitrogen source. google.comresearchgate.netresearchgate.net This strategy allows for the stepwise introduction of two different aryl or alkyl groups to the nitrogen atom, offering a versatile route to a wide range of secondary amines. google.com
Acylation and Related Functionalization Reactions
Acylation is a fundamental reaction in organic synthesis where an acyl group is introduced into a molecule. wikipedia.orgallen.in In the synthesis of derivatives of 3-cyclopentylaniline, the amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form amides. wikipedia.org This reaction is a type of nucleophilic acyl substitution. wikipedia.org
The Friedel-Crafts acylation is a classic example of introducing an acyl group to an aromatic ring. allen.in While this is typically used for C-C bond formation, subsequent reduction of the resulting ketone can provide an alkyl substituent. To synthesize 3-cyclopentylaniline itself, a more direct route would involve the amination of a pre-existing cyclopentyl-substituted benzene (B151609) ring. However, acylation of the aniline (B41778) nitrogen is a crucial step for creating a diverse library of derivatives with varied functionalities. The high reactivity of the amino group in aniline can sometimes lead to challenges in electrophilic aromatic substitution reactions. pearson.com
Table 1: Examples of Acylation Reactions
| Reactant 1 | Reactant 2 | Product Type |
| Alcohol | Acyl Chloride | Ester |
| Amine | Acyl Chloride | Amide |
| Benzene | Acetyl Chloride | Ketone |
| Aniline | Acetic Anhydride | Acetanilide |
This table illustrates common acylation reactions to form esters, amides, and ketones.
Direct Amination Approaches to Aryl-Cyclopentyl Systems
Direct amination involves the formation of a C-N bond by directly introducing an amino group onto an aryl ring. Traditional methods often require harsh conditions or activated substrates. researchgate.net However, modern catalytic systems have enabled the direct amination of aryl halides with ammonia (B1221849) or other amine sources under milder conditions. researchgate.net For the synthesis of 3-cyclopentylaniline, this would involve the reaction of a 3-cyclopentyl-substituted aryl halide (e.g., bromide or chloride) with an ammonia equivalent.
Metal-free approaches for the direct amination of phenols have also been developed, providing a versatile route to various arylamines. organic-chemistry.org This method could potentially be applied to 3-cyclopentylphenol (B3192086) to yield 3-cyclopentylaniline.
Modern Catalytic Approaches in Synthesis
Catalysis plays a central role in modern organic synthesis, offering efficient, selective, and sustainable routes to complex molecules. Both transition metal catalysis and organocatalysis have been instrumental in advancing the synthesis of anilines and their derivatives.
Transition Metal-Mediated Cross-Coupling Reactions (e.g., Palladium-catalyzed C-N couplings)
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable methods for synthesizing anilines and their derivatives. nih.govacs.orgresearchgate.net These reactions involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govacs.orgacs.org The development of sophisticated phosphine (B1218219) ligands has been crucial for the success of these reactions, allowing for high yields and broad substrate scope, even with less reactive aryl chlorides. wiley.com
These methods are highly versatile and can be used to couple a wide variety of amines with aryl halides, making them ideal for the synthesis of 3-cyclopentylaniline and its derivatives. nih.govacs.orgresearchgate.net The reaction conditions are often mild and tolerant of various functional groups. mit.edu Recent advancements have even enabled these reactions to be carried out in more sustainable aqueous micellar conditions. nih.gov
Table 2: Key Components in Palladium-Catalyzed C-N Coupling
| Component | Role | Examples |
| Aryl Halide | Electrophile | Aryl bromide, Aryl chloride |
| Amine | Nucleophile | Primary amines, Secondary amines, Ammonia |
| Palladium Precatalyst | Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes & Activates Catalyst | Buchwald ligands (e.g., XPhos), NHCs |
| Base | Activates Amine & Neutralizes Acid | NaOt-Bu, K₃PO₄ |
This table outlines the essential components and their functions in a typical Buchwald-Hartwig amination reaction.
Organocatalysis and Metal-Free C-N Bond Formations
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. researchgate.net Organocatalytic methods for C-N bond formation have been developed, providing eco-friendly routes to amines and amides. researchgate.net These reactions avoid the potential for metal contamination in the final product. researchgate.net
Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric [3+2] cascade annulation of anilines, demonstrating the potential of organocatalysis in constructing complex nitrogen-containing molecules. acs.org While direct application to the synthesis of 3-cyclopentylaniline may require specific catalyst and substrate design, the principles of organocatalysis offer promising avenues for future synthetic developments. researchgate.netnih.gov
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The development of synthetic routes to enantiomerically pure or enriched chiral derivatives of 3-cyclopentylaniline is crucial for accessing molecules with specific biological activities. While direct asymmetric synthesis of 3-cyclopentylaniline itself is not extensively documented, several strategies employed for the synthesis of other chiral anilines and related compounds can be extrapolated and proposed as viable pathways.
One promising approach involves the asymmetric hydrogenation of prochiral enamines or imines . This method, a cornerstone of asymmetric catalysis, could be adapted to a precursor of 3-cyclopentylaniline. For instance, a suitably substituted cyclopentenyl aniline derivative could undergo asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine ligands, to yield a chiral cyclopentylaniline derivative. nih.govacs.org The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.
Another potential strategy is the asymmetric alkylation of a nucleophilic aniline precursor . This could involve the use of a chiral auxiliary attached to the aniline nitrogen, which would direct the stereoselective addition of a cyclopentyl group. Subsequent removal of the auxiliary would afford the chiral 3-cyclopentylaniline.
Furthermore, diastereoselective reactions can be employed when a chiral center is already present in the molecule. For example, if a chiral derivative of cyclopentylamine (B150401) is used as a starting material, its reaction with a substituted benzene ring could proceed with diastereoselectivity, influenced by the existing stereocenter. Ring-closing metathesis has also been employed to achieve diastereoselective synthesis of complex cyclic structures. rsc.org
While specific examples for 3-cyclopentylaniline are limited, the principles of asymmetric catalysis and diastereoselective synthesis provide a strong foundation for the development of synthetic routes to its chiral derivatives. youtube.comrsc.org
Green Chemistry Principles in the Synthesis of Cyclopentylaniline Derivatives
The integration of green chemistry principles into the synthesis of 3-cyclopentylaniline and its derivatives is essential for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of alternative reaction media and solvent-free methodologies.
Implementation of Alternative Reaction Media
The replacement of volatile organic compounds (VOCs) with greener alternatives is a primary goal of green chemistry.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of aniline derivatives in aqueous media has been explored, often facilitated by catalysts that are active in water. For instance, the N-alkylation of anilines, a key reaction for producing derivatives, can be performed in water. nih.gov The use of phase-transfer catalysts can be beneficial in overcoming the limited solubility of some organic reactants in water. While not specifically documented for 3-cyclopentylaniline, the successful aqueous-phase synthesis of other substituted anilines suggests the feasibility of this approach.
Supercritical fluids, particularly carbon dioxide (scCO₂), offer a tunable and environmentally benign alternative to traditional organic solvents. researchgate.net scCO₂ is non-toxic, non-flammable, and its solvent properties can be easily adjusted by changing pressure and temperature. This allows for selective reactions and easy product separation by simple depressurization. While the direct synthesis of 3-cyclopentylaniline in scCO₂ has not been extensively reported, the use of scCO₂ in related reactions, such as the alkylation of anilines, has been investigated. rochester.edusigmaaldrich.comacs.org The selective monomethylation of amines using CO₂ has also been demonstrated, highlighting the potential for controlled reactions in this medium. nih.gov Furthermore, CO₂ can sometimes be incorporated into the product, leading to the synthesis of novel derivatives. rsc.orgresearchgate.netnih.gov
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. tandfonline.com Their negligible vapor pressure, thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents. sigmaaldrich.comresearchgate.net The N-alkylation of anilines has been successfully carried out in various ionic liquids, demonstrating their potential for the synthesis of derivatives of 3-cyclopentylaniline. beilstein-journals.orgnih.gov Task-specific ionic liquids, which have functional groups incorporated into their structure, can be designed to enhance catalytic activity and selectivity for specific reactions, including those involving anilines. sigmaaldrich.comtandfonline.comresearchgate.netresearchgate.netconicet.gov.ar
| Ionic Liquid Example | Reactants | Product | Yield (%) | Reference |
| [bmim][PF₆] | Aniline, Methyl Iodide | N-Methylaniline | ~60% | tandfonline.com |
| [bmim][PF₆] | Aniline, Ethyl Iodide | N-Ethylaniline | ~77% | tandfonline.com |
Table 1: Examples of Aniline Alkylation in Ionic Liquids
Solvent-Free Synthesis Methodologies
Eliminating the solvent entirely represents a significant step towards greener chemical processes.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a powerful solvent-free technique. beilstein-journals.orgnih.govnih.govacs.org Ball milling, a common mechanochemical method, has been employed for various organic transformations, including the synthesis of N-substituted pyrroles from anilines and the arylation of anilines. nih.gov These examples demonstrate the potential of mechanochemistry for the synthesis of 3-cyclopentylaniline derivatives without the need for bulk solvents. beilstein-journals.orgnih.govacs.org
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| Paal-Knorr Pyrrole (B145914) Synthesis | Substituted Aniline, 1,4-Diketone | Ball-milling, Citric Acid (cat.) | N-Substituted Pyrrole | Quantitative | nih.gov |
| N-Arylation | Aniline, Arylboronic Acid | Ball-milling, Cu(OAc)₂, K₂CO₃ | N-Arylaniline | 58-86% | nih.gov |
Table 2: Examples of Mechanochemical Synthesis of Aniline Derivatives
Alternative Energy Input Methods
The use of non-conventional energy sources has revolutionized the synthesis of aniline derivatives. These methods often lead to dramatic reductions in reaction times, increased yields, and access to novel chemical reactivity.
Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating that often leads to significantly accelerated reaction rates and improved yields compared to conventional heating methods. rsc.orgclockss.org In the context of aniline derivative synthesis, microwave-assisted methods facilitate reactions that might otherwise require harsh conditions or prolonged reaction times. rsc.org For instance, the three-component cyclo-condensation/aromatization of in situ generated imines with 1,3-diketones to form meta-substituted anilines can be efficiently performed under microwave irradiation. rsc.org This approach allows for the gram-scale synthesis of various anilines from readily available starting materials. rsc.org The key advantage lies in the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to localized superheating and enhanced reaction kinetics. This technique avoids the cumbersome aspects of traditional aqueous workups and reduces waste by often enabling solvent-free conditions. researchgate.net
Comparative data for a model multicomponent reaction leading to a thiazolo[3,2-a]pyrimidine derivative highlights the efficiency of microwave heating.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Heating | Reflux | 48 | ~30 |
| Microwave (450 W) | 120 | 0.25 | 92 |
Data derived from a model reaction for substituted pyrimidine (B1678525) synthesis, illustrating the potential benefits for related heterocyclic structures. clockss.org
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov This method has been successfully applied to the synthesis of aniline derivatives, particularly in reduction and condensation reactions. nih.govnsf.gov
An efficient method for producing anilines involves the ultrasound-mediated reduction of the corresponding nitroaromatics. For example, using gallium metal as a reducing agent under aerobic conditions and ultrasonic irradiation (40 kHz) can afford various anilines in high yields with reaction times as short as 10-60 minutes. nsf.gov Another advanced approach uses a heterogeneous magnetic Ag/Fe₃O₄-IT nanocomposite catalyst under ultrasound irradiation (50 kHz, 200 W) for the rapid and direct conversion of nitrobenzene (B124822) derivatives to their aniline forms. rsc.orgresearchgate.net The advantages of sonochemical methods include experimental simplicity, mild reaction conditions, short reaction times (often 30-45 minutes), and high product yields (typically 73-83% for condensation reactions). nih.gov
Table 2: Ultrasound-Assisted Reduction of Nitroaromatics to Anilines using Gallium Metal
| Substrate (Nitroaromatic) | Time (min) | Yield (%) |
|---|---|---|
| Nitrobenzene | 10 | 90 |
| 4-Nitrotoluene | 30 | 99 |
| 4-Nitroanisole | 60 | 99 |
| 5-Nitroindole | 15 | 86 |
Selected data showing the efficiency of ultrasound-assisted reduction. nsf.gov
Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical transformations in the absence of bulk solvents. nih.gov This solvent-free approach is environmentally friendly and can provide access to products or intermediates that are difficult to obtain from solution-based chemistry. nih.govacs.org
For the synthesis of aniline derivatives, mechanochemical methods have been employed for C-N bond formation. A copper-catalyzed arylation of anilines with arylboronic acids has been demonstrated under high-speed ball-milling conditions, yielding N-arylated products in moderate to good yields (58-86%). nih.gov Similarly, the Paal-Knorr pyrrole synthesis, which can start from substituted anilines, has been achieved in quantitative yields using a solid bio-sourced acid catalyst under ball-milling conditions. nih.govbeilstein-journals.org These methods are notable for being solvent-less, time-efficient, and energy-saving. nih.gov
Photochemical and electrocatalytic methods offer unique pathways for aniline synthesis by leveraging light or electrical energy to drive reactions. A novel photochemical strategy allows for the construction of anilines from saturated cyclohexanones, which act as aryl electrophile surrogates. nih.govmanchester.ac.uk In this process, a predetermined C-N bond is formed through condensation with an amine, followed by a progressive desaturation of the ring to form the aromatic aniline, driven by a photoredox and cobalt-based catalytic system. nih.govmanchester.ac.uk This approach cleverly bypasses common selectivity issues associated with traditional aromatic substitution chemistry. nih.gov
Another powerful photochemical method involves the nickel-catalyzed coupling of aryl halides (including chlorides and bromides) with ammonium (B1175870) salts. acs.orgbohrium.com This reaction proceeds under direct light excitation without the need for an external photosensitizer, converting a wide array of substrates into the corresponding primary anilines. acs.orgbohrium.com The key step is believed to be the photoinduced generation of a Ni(I) species, which enables a Ni(I)/Ni(III) catalytic cycle. acs.org Electrocatalytic methods, while less explored for this specific compound, offer a greener alternative to traditional oxidants or reductants for synthesizing related heterocyclic structures like oxazoles from benzylamines. researchgate.net
Biocatalytic Pathways for Selective Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. For aniline synthesis, enzymes like nitroreductases (NRs) present a sustainable alternative to precious metal-mediated hydrogenations. nih.govacs.org Immobilized nitroreductases can be used in continuous flow reactors for the efficient reduction of aromatic nitro compounds to anilines, operating at atmospheric pressure and in aqueous media with excellent chemoselectivity. nih.govacs.org This chemoenzymatic approach reduces reliance on precious metals and bio-incompatible organic solvents. nih.gov
Other enzymatic platforms for aniline synthesis include those based on P450 enzymes, which are common in nature for assembling aniline motifs, and engineered enzymes capable of oxidative amination. researchgate.net Horseradish peroxidase has also been used to polymerize certain aniline monomers that are not polymerizable by standard chemical methods. rsc.org These biocatalytic routes are central to developing greener and more sustainable processes in the chemical industry.
Process Optimization and Scale-Up Considerations in Research
Transitioning a synthetic route from laboratory research to large-scale industrial production requires rigorous process optimization and scale-up studies. For aniline production, this involves detailed modeling and sensitivity analysis of reaction units to improve efficiency and yield. uc.pt Key considerations include the optimization of distillation units to balance operational and investment costs and the synthesis of optimal networks for reaction and separation steps. uc.pt
In the context of the hydrogenation of nitrobenzene to aniline, a common industrial process, system modifications such as implementing a recycling flow for unreacted nitrobenzene can significantly increase conversion rates. researchgate.net Even a modest increase in conversion from 96.82% to 98.26% can have a substantial impact on an industrial scale by reducing raw material waste and energy consumption. researchgate.net For novel catalytic systems, demonstrating applicability to larger-scale synthesis is crucial. For example, a catalytic system for m-phenylenediamine (B132917) synthesis was successfully scaled from 0.5 mmol to 5 mmol while maintaining a high yield, indicating its potential for industrial application. acs.org Furthermore, designing processes that avoid external solvents and simplify purification steps, such as distillation, is critical for enhancing the cost-effectiveness and attractiveness of a method for large-scale production. google.com
Investigation of Aromatic Ring Reactivity
The reactivity of the benzene ring in 3-cyclopentylaniline is significantly influenced by the electronic effects of the amino and cyclopentyl groups. These substituents determine the rate and regioselectivity of electrophilic aromatic substitution (EAS).
The directing effect of the substituents on the aromatic ring is paramount in EAS reactions. The outcome depends heavily on the reaction conditions, specifically the acidity of the medium. byjus.combyjus.com
Under Acidic Conditions: In the presence of strong acids, such as in nitration (H₂SO₄/HNO₃) or sulfonation (fuming H₂SO₄) reactions, the amine group is protonated to form the anilinium ion (-NH₃⁺). byjus.comallen.in This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position (C5). byjus.comtestbook.com The weakly activating, ortho, para-directing effect of the cyclopentyl group is generally overridden by the powerful deactivating effect of the anilinium ion. youtube.com
Under Neutral or Basic Conditions: When the free base, 3-cyclopentylaniline, is used (e.g., in bromination with Br₂ without a strong acid catalyst), the amino group (-NH₂) is a potent activating group. byjus.com Its strong electron-donating nature via resonance directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). byjus.comtestbook.com The cyclopentyl group, being an alkyl group, is also an ortho, para-director, reinforcing this effect. youtube.com Steric hindrance from the bulky cyclopentyl group at C3 may slightly disfavor substitution at the adjacent C2 and C4 positions compared to the C6 position. Therefore, a mixture of ortho and para substituted products is expected, with the C6 and C4 positions being the most likely sites of reaction. libretexts.org
It is noteworthy that Friedel-Crafts reactions (alkylation and acylation) typically fail with anilines because the amine group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring. allen.inlibretexts.org
Table 1: Predicted Regioselectivity of EAS Reactions
| Reaction | Conditions | Dominant Substituent Effect | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | Conc. H₂SO₄, HNO₃ | -NH₃⁺ (meta-directing) | 5-Cyclopentyl-3-nitroaniline |
| Bromination | Br₂, FeBr₃ (or acidic) | -NH₃⁺ (meta-directing) | 5-Bromo-3-cyclopentylaniline |
| Bromination | Br₂ (neutral/non-polar solvent) | -NH₂ (ortho, para-directing) | 2-Bromo-5-cyclopentylaniline, 4-Bromo-5-cyclopentylaniline, 2,4-Dibromo-5-cyclopentylaniline |
| Sulfonation | Fuming H₂SO₄ | -NH₃⁺ (meta-directing) | 5-Amino-3-cyclopentylbenzenesulfonic acid |
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering alternatives to traditional EAS. nih.gov For aniline derivatives, transition-metal-catalyzed C-H activation has emerged as a powerful tool. rsc.org
While specific studies on 3-cyclopentylaniline are limited, research on analogous systems suggests that regioselectivity can be controlled by a directing group. nih.govacs.org In the case of unprotected anilines, the amine group itself can direct ortho-metalation. Palladium-catalyzed direct arylation of unprotected anilines has been achieved, showing a preference for ortho-substitution, driven by the formation of a palladacycle intermediate. nih.govacs.org Applying this logic to 3-cyclopentylaniline, a directed C-H functionalization could potentially lead to the introduction of substituents at the C2 or C4 positions, a complementary regioselectivity to what is observed in classical EAS under acidic conditions.
Cyclopentyl Ring Transformations and Reactivity
The cyclopentyl group is a saturated aliphatic ring and is generally less reactive than the aromatic nucleus or the amine functionality. However, under specific catalytic conditions, it can undergo transformations.
Hydrogenation: The cyclopentyl ring is already saturated and cannot be further hydrogenated. However, the aromatic ring can be reduced under catalytic hydrogenation conditions. Using catalysts like rhodium on carbon (Rh/C) or Raney Nickel under hydrogen pressure can convert the aniline ring to a cyclohexylamine (B46788) ring, yielding 3-cyclopentylcyclohexanamine. researchgate.netlibretexts.org This reaction transforms the aromatic amine into an aliphatic amine.
Dehydrogenation: The conversion of a cyclopentyl group to a cyclopentenyl or aromatic ring is an energetically demanding process. Catalytic dehydrogenation of alkylaromatics typically requires high temperatures and specialized catalysts, such as platinum or palladium on a support. researchgate.net Such conditions could potentially convert the cyclopentyl group into a cyclopentenyl or even a phenyl group, though this is not a common transformation.
Ring Opening: Opening the stable cyclopentane (B165970) ring requires significant energy, often involving radical mechanisms or harsh catalytic processes. Such reactions are not typical for this compound under standard laboratory conditions.
Ring Expansion: Ring expansion of a cyclopentyl group to a cyclohexyl group can occur through carbocation rearrangements, such as the Tiffeneau-Demjanov rearrangement. wikipedia.orgfree.fr This would require the introduction of a suitable leaving group on the cyclopentyl ring (e.g., by converting a hydroxyl group to a tosylate) followed by treatment with reagents that promote carbocation formation. chemistrysteps.com For 3-cyclopentylaniline itself, this reaction is not direct but could be part of a multi-step synthetic sequence involving its derivatives. nih.gov
Amine Functionality Reactivity and Transformations
The primary aromatic amine functionality is a versatile hub for chemical transformations. libretexts.org To engage in these reactions, the hydrochloride salt must first be neutralized with a base to liberate the free amine.
Acylation: Primary aromatic amines readily react with acylating agents like acid chlorides and acid anhydrides to form stable amides. byjus.comlibretexts.org For example, reacting 3-cyclopentylaniline with acetyl chloride in the presence of a base like pyridine (B92270) yields N-(3-cyclopentylphenyl)acetamide. ias.ac.in This transformation is often used as a protecting strategy for the amine group to moderate its reactivity in subsequent reactions like nitration or bromination. libretexts.orgjove.com
Alkylation: The amine can be alkylated by reacting it with alkyl halides. This reaction can be difficult to control, often leading to a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium salt, as the product amine can also react with the alkyl halide. libretexts.orgacs.org
Diazotization: A cornerstone reaction of primary aromatic amines is diazotization. byjus.com Reacting 3-cyclopentylaniline with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (3-cyclopentybenzenediazonium chloride). jove.comyoutube.com This intermediate is highly valuable as it can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -X, -CN, -H) through reactions like the Sandmeyer and Schiemann reactions. organic-chemistry.org
Table 2: Key Transformations of the Amine Functionality
| Reaction Type | Reagent(s) | Product Class | Example Product |
|---|---|---|---|
| Acylation | Acetyl chloride, Pyridine | Amide | N-(3-Cyclopentylphenyl)acetamide |
| Alkylation | Methyl iodide (excess) | Quaternary Ammonium Salt | (3-Cyclopentylphenyl)trimethylammonium iodide |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt | 3-Cyclopentylbenzenediazonium chloride |
| Sandmeyer Reaction (from Diazonium Salt) | CuCl | Aryl Chloride | 1-Chloro-3-cyclopentylbenzene |
Oxidation Pathways
The oxidation of anilines can proceed through various pathways, leading to a range of products from simple dimeric and trimeric species to polymeric materials. The specific outcome is highly dependent on the oxidant and reaction conditions.
For 3-cyclopentylaniline, as with aniline and N-alkylanilines, oxidation can be initiated chemically or electrochemically. researchgate.net A common chemical oxidant is ammonium persulfate (APS) or dichromate, which can polymerize aniline hydrochloride into polyaniline (PANi). researchgate.netresearchgate.net This process is autocatalytic, often exhibiting a sigmoidal kinetic profile, indicating that the reaction is self-accelerating. researchgate.net The oxidation typically involves the formation of radical cations as key intermediates, which then couple to form dimers, oligomers, and ultimately the polymer chain. The cyclopentyl substituent is not expected to interfere with the fundamental mechanism of polymerization but may influence the properties of the resulting polymer.
In the presence of other types of oxidants, such as non-heme manganese catalysts, N-alkylanilines undergo oxidative N-dealkylation. mdpi.com While 3-cyclopentylaniline is a secondary amine, analogous pathways involving the formation of radical cations could lead to coupling products or ring-oxidized species.
Reduction Pathways
The reduction of the aniline functional group itself is not a common transformation under standard chemical conditions. The primary reduction pathway associated with anilines involves the catalytic hydrogenation of the aromatic ring. Under high pressure and temperature, and in the presence of catalysts like rhodium or ruthenium, the benzene ring of 3-cyclopentylaniline would be reduced to a cyclohexane (B81311) ring, yielding 3-cyclopentylcyclohexylamine.
It is important to distinguish this from the reduction of nitroaromatics, which is a primary method for synthesizing anilines. In that case, a compound like 1-cyclopentyl-3-nitrobenzene would be reduced to 3-cyclopentylaniline.
Protonation Equilibria and Role of the Hydrochloride Form
3-Cyclopentylaniline hydrochloride exists as the anilinium salt, where the amino group is protonated (Ar-NH2+Cl⁻). In solution, it is in equilibrium with its free base form, 3-cyclopentylaniline. The position of this equilibrium is dictated by the pKa of the anilinium ion and the pH of the solution.
The basicity of anilines, and thus the pKa of their conjugate acids, is influenced by substituents on the aromatic ring. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. The cyclopentyl group is a weak electron-donating group, so the pKa of 3-cyclopentylanilinium hydrochloride is expected to be slightly higher than that of aniline hydrochloride (pKa ≈ 4.6). The determination of pKa values is typically performed via potentiometric titration. nih.gov
This protonation equilibrium is critical to the compound's reactivity. niscpr.res.in
The Hydrochloride (Anilinium) Form : The -NH₃⁺ group is strongly deactivating and a meta-director for electrophilic aromatic substitution. Reactions carried out in strongly acidic media will favor substitution at the positions meta to the cyclopentyl group (positions 2, 4, 6 relative to the amino group).
The Free Aniline Form : The -NH₂ group is a very strong activating group and an ortho, para-director. Reactions performed under neutral or basic conditions, where the free aniline dominates, will result in substitution primarily at the ortho and para positions relative to the amino group (positions 2, 4, and 6).
Detailed Reaction Mechanism Studies
Identification of Elementary Steps and Molecularity
Chemical reactions typically proceed through a series of elementary steps. The molecularity of an elementary step refers to the number of reactant molecules involved.
A well-studied example is the addition of substituted anilines to activated alkenes like β-nitrostyrene. rsc.org This reaction is first-order with respect to both the aniline and the alkene, indicating a bimolecular elementary step is involved in the rate-determining part of the mechanism. rsc.org The reaction is proposed to proceed via two main elementary steps:
Nucleophilic Attack : The aniline nitrogen attacks the β-carbon of the β-nitrostyrene, forming a zwitterionic intermediate. This is a bimolecular step.
Proton Transfer : A rapid intramolecular proton transfer from the nitrogen to the α-carbon yields the final product. rsc.org This is a unimolecular step.
Another example is the reaction of anilines with chloramine-T, which proceeds through:
Complex Formation : A fast, reversible formation of a complex between the aniline and chloramine-T. rsc.org
Decomposition : A slow, unimolecular decomposition of the complex to products. rsc.org
Determination of Rate-Determining Steps
In the addition of anilines to β-nitrostyrene , kinetic studies show that the initial nucleophilic attack to form the zwitterionic intermediate is the rate-determining step. rsc.org
For the iodination of aniline , the mechanism involves a rapid initial combination of aniline and the iodinating agent to form an intermediate complex. The subsequent deprotonation of this complex is the rate-determining step. niscpr.res.in
In Michael-type additions of anilines to 3-butyn-2-one , kinetic data suggests that the reaction proceeds via a stepwise mechanism where the initial nucleophilic attack of the aniline on the alkyne is the rate-determining step. koreascience.kr
For reactions involving 3-cyclopentylaniline, the RDS would similarly be identified through kinetic studies, analyzing how the reaction rate changes with the concentration of each reactant. The electronic properties of the cyclopentyl group would influence the rate of these steps compared to unsubstituted aniline.
| Reaction | Substituted Aniline Reactant | Proposed Rate-Determining Step | Reference |
| Addition to β-Nitrostyrene | Various mono-substituted anilines | Formation of a zwitterionic intermediate | rsc.org |
| Iodination | Aniline | Deprotonation of the intermediate complex | niscpr.res.in |
| Addition to 3-Butyn-2-one | Various substituted anilines | Nucleophilic attack of the amine | koreascience.kr |
Characterization of Reactive Intermediates and Transition States
A reactive intermediate is a short-lived, high-energy molecule in a valley on the reaction energy profile. A transition state is an even shorter-lived configuration of atoms at the peak of an energy barrier between reactants and products. masterorganicchemistry.com
In the mechanisms described above, several intermediates are proposed:
Zwitterionic Intermediate : In the addition of anilines to activated alkenes, a species with a positive charge on the nitrogen and a negative charge on the carbon skeleton is formed. rsc.org
Intermediate Complex : In iodination and reactions with chloramine-T, a non-covalent complex forms between the reactants before the bond-forming/breaking steps. niscpr.res.inrsc.org
The transition state represents the highest energy point on the path to forming an intermediate or product. It cannot be isolated but can be characterized computationally or inferred from kinetic data. masterorganicchemistry.comresearchgate.net For example, in the addition of anilines to β-nitrostyrene, the transition state features a highly polarized nitrogen atom, consistent with the development of positive charge during the nucleophilic attack. rsc.org The geometry of a transition state is a key piece of information for describing a reaction mechanism. researchgate.net Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating transition state structures and calculating their energies, which correspond to the activation energy of the reaction. ic.ac.uklibretexts.org
Elucidation of Reaction Chemistry and Mechanistic Pathways of 3 Cyclopentylaniline Hydrochloride
Elucidation of Reaction Mechanisms
The reactivity and reaction pathways of 3-cyclopentylaniline (B8758966) hydrochloride are governed by the electronic effects of its constituent functional groups: the anilinium group (-NH₃⁺), the cyclopentyl group, and the benzene (B151609) ring. The hydrochloride form significantly alters the electronic nature of the amino group compared to its free base, 3-cyclopentylaniline.
Influence of the Anilinium and Cyclopentyl Groups
In the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH₃⁺). The lone pair of electrons on the nitrogen atom, which is responsible for the strong activating and ortho-, para-directing effects in free aniline (B41778), is no longer available for delocalization into the benzene ring. vaia.comchemistrysteps.com Instead, the positively charged nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions slower compared to benzene. chemistrysteps.comnoaa.gov
The cyclopentyl group, an alkyl substituent, is weakly electron-donating through an inductive effect (+I effect). It pushes electron density into the benzene ring, thereby having an activating influence. However, the deactivating -I effect of the anilinium group is significantly stronger than the activating +I effect of the cyclopentyl group.
The directing influence of these groups on incoming electrophiles is crucial. The anilinium group is a meta-director, while the cyclopentyl group is an ortho-, para-director. chemistrysteps.com In 3-cyclopentylaniline hydrochloride, the powerful meta-directing influence of the -NH₃⁺ group dominates. Therefore, electrophilic substitution is predicted to occur at the positions meta to the anilinium group, which are positions 3 and 5. Since the cyclopentyl group already occupies position 3, the primary site for electrophilic attack will be position 5.
The table below summarizes the electronic effects of the key functional groups.
| Functional Group | Electronic Effect | Influence on Reactivity | Directing Influence |
| Anilinium (-NH₃⁺) | Strong Electron-Withdrawing (-I) | Strongly Deactivating | Meta |
| Cyclopentyl (-C₅H₉) | Weak Electron-Donating (+I) | Weakly Activating | Ortho, Para |
Mechanisms in Electrophilic Aromatic Substitution
Let's consider a general electrophile, E⁺. The reaction mechanism involves the attack of the deactivated aromatic ring on the electrophile.
Step 1: Formation of the Sigma Complex (Arenium Ion) The π electrons of the aromatic ring attack the electrophile (E⁺). Due to the meta-directing effect of the -NH₃⁺ group, the attack occurs at position 5. This step is typically the rate-determining step and is slow due to the ring's deactivation. The resulting intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge in the arenium ion is delocalized over three carbon atoms, but importantly, it is never placed on the carbon atom bearing the electron-withdrawing -NH₃⁺ group, which would be highly destabilizing.
Step 2: Deprotonation to Restore Aromaticity A weak base (B:) in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π system, yielding the final substituted product.
Reactivity of the Free Base: 3-Cyclopentylaniline
If 3-cyclopentylaniline hydrochloride is neutralized to its free base form, 3-cyclopentylaniline, its reactivity changes dramatically. The amino group (-NH₂) now has a lone pair of electrons that can be delocalized into the ring through resonance (+R effect). youtube.com This +R effect is very strong, making the ring highly activated towards electrophilic substitution. allen.inlibretexts.org
The -NH₂ group is a powerful ortho-, para-director. chemistrysteps.comallen.in The potential sites for substitution are positions 2, 4, and 6. The cyclopentyl group at position 3 may exert some steric hindrance, potentially influencing the ratio of ortho to para products.
The resonance structures of 3-cyclopentylaniline illustrate the increased electron density at the ortho and para positions, making them susceptible to electrophilic attack. The delocalization of the nitrogen lone pair creates a negative formal charge on these carbons, explaining the high reactivity. youtube.com
The following table outlines the predicted outcomes for key electrophilic aromatic substitution reactions for both the hydrochloride salt and the free base.
| Reaction | Reagent | Form of Aniline | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Hydrochloride | 1-Cyclopentyl-3-nitro-5-aminobenzene (after workup) |
| Halogenation | Br₂/FeBr₃ | Hydrochloride | 1-Bromo-3-cyclopentyl-5-aminobenzene (after workup) |
| Nitration | HNO₃/H₂SO₄ | Free Base | Complex mixture due to oxidation and protonation. allen.in Protection of the amino group as an amide is typically required for controlled substitution. chemistrysteps.comlibretexts.org |
| Halogenation | Br₂ (aq) | Free Base | 2,4,6-Tribromo-3-cyclopentylaniline (likely due to high activation) |
Derivatization Strategies and Complex Structural Modification of the 3 Cyclopentylaniline Scaffold
Systematic Functionalization of the Cyclopentyl Moiety
Modification of the cyclopentyl ring introduces significant structural diversity. Key strategies focus on the controlled installation of new functional groups and stereocenters, which can profoundly influence the molecule's conformation and interactions.
Stereoselective Introduction of Additional Stereocenters
The creation of new stereocenters on the cyclopentyl ring is a critical strategy for developing structurally complex and chiral molecules. While direct stereoselective functionalization of the cyclopentyl group on the pre-formed aniline (B41778) is challenging, established methodologies in cyclopentane (B165970) synthesis can be applied to precursors to achieve this goal.
Rhodium-catalyzed reactions of vinyldiazoacetates with specific alkenols can generate highly functionalized cyclopentanes with up to four stereogenic centers, often with high diastereoselectivity and enantioselectivity (e.g., 99% ee, >97:3 dr) nih.gov. Such methods, applied to precursors that can be later converted to the 3-aminophenyl group, would provide access to a range of chiral 3-cyclopentylaniline (B8758966) analogs. The process involves a sequence of reactions including oxonium ylide formation, rsc.orgnih.gov-sigmatropic rearrangement, oxy-Cope rearrangement, and a carbonyl ene reaction to build the stereochemically dense cyclopentane core nih.gov.
Table 1: Potential Stereoselective Cyclopentane Synthesis Strategies
| Method | Description | Key Features |
|---|---|---|
| Domino Reaction | Rhodium-catalyzed reaction of vinyldiazoacetates and allylic alcohols. | Forms multiple C-C bonds and stereocenters in one pot; high stereocontrol. nih.gov |
| [3+2] Cycloaddition | Coupling of an olefinic motif with an all-carbon (1,3)-dipole bound to a chiral metal center. | Convergent approach to building the cyclopentane ring with high stereoselectivity. nih.gov |
| Vinylcyclopropane Rearrangement | Stereoselective cyclopropanation of a 1,3-diene followed by rearrangement. | Classic strategy for accessing chiral cyclopentene precursors. nih.gov |
Remote Functionalization of the Cycloalkyl Ring
Remote C–H functionalization allows for the introduction of substituents at positions on the cyclopentyl ring that are distant from the aromatic ring attachment point (e.g., C3 or C4). This is a powerful tool for accessing derivatives that are otherwise difficult to synthesize.
Recent advances in palladium catalysis, utilizing specialized ligands, enable the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids. nih.govresearchgate.net This strategy could be adapted for precursors of 3-cyclopentylaniline, where a carboxylic acid group, appropriately positioned, directs functionalization to a remote C–H bond on the cyclopentyl ring. nih.govresearchgate.net Bifunctional ligands such as chiral oxazoline-pyridones have been shown to facilitate enantioselective remote γ-C–H arylations on various cyclic systems. nih.gov These methods are valuable for synthesizing sp³-rich molecules, which are of significant interest in medicinal chemistry. nih.gov
Functional Group Transformations at the Amine Nitrogen
The primary amine of 3-cyclopentylaniline is a key site for derivatization, readily undergoing reactions to form a wide variety of nitrogen-containing functional groups.
N-Alkylation and N-Acylation Reactions
N-Alkylation involves the introduction of alkyl groups onto the nitrogen atom. The reaction of anilines with alkyl halides is a common method, though it can sometimes lead to a mixture of mono- and di-alkylated products. wikipedia.org The use of bases like triethylamine or cesium fluoride-celite can facilitate this transformation. researchgate.net A more selective and atom-efficient alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium complexes, producing water as the only byproduct. nih.gov This method allows for the selective mono-alkylation of a wide range of aromatic primary amines under relatively mild conditions. nih.gov
N-Acylation is the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in N-acylation is a robust and high-yielding transformation that is fundamental in organic synthesis. The resulting amide group significantly alters the electronic properties of the nitrogen, making it less basic and nucleophilic.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Transformation | Reagent(s) | Base/Catalyst | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Triethylamine or K₂CO₃ | Secondary/Tertiary Amine |
| N-Alkylation | Alcohol (e.g., CH₃OH, BnOH) | Ruthenium Complex / K-tert-butoxide | Secondary Amine nih.gov |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine | Amide ncert.nic.in |
| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Pyridine | Benzamide ncert.nic.in |
| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | None or mild acid/base | Amide |
Formation of Imines, Amides, and Other Nitrogen-Containing Functional Groups
Beyond simple alkylation and acylation, the amine nitrogen can be incorporated into a variety of other functional groups.
Imines (Schiff Bases): Primary anilines readily condense with aldehydes and ketones, typically under acid catalysis with removal of water, to form imines. redalyc.orgresearchgate.net This reversible reaction provides a straightforward route to C=N double bond formation.
Amides: As mentioned, amides are readily synthesized from acid chlorides, anhydrides, and esters. ncert.nic.inlibretexts.org Additionally, amide bonds can be formed directly from carboxylic acids using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are standard procedures in peptide synthesis and medicinal chemistry.
Other Functional Groups: The aniline nitrogen can also be converted into sulfonamides via reaction with sulfonyl chlorides, or into ureas and carbamates through reactions with isocyanates and chloroformates, respectively. These transformations further expand the library of accessible derivatives from the 3-cyclopentylaniline scaffold.
Diverse Substituent Introduction on the Aromatic Ring
The aromatic ring of 3-cyclopentylaniline is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of a wide range of substituents. The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the strongly activating, ortho, para-directing amino group (-NH₂) and the weakly activating, ortho, para-directing cyclopentyl group. wikipedia.org
The powerful directing effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (C2, C4, and C6). The cyclopentyl group at C3 sterically hinders the C2 and C4 positions to some extent. Therefore, substitution is expected to occur predominantly at the C4 and C6 positions, and to a lesser extent at the C2 position.
Halogenation: Direct bromination of anilines with bromine water is often difficult to control and leads to polysubstitution, such as the formation of a 2,4,6-tribromoaniline derivative. More controlled monohalogenation can be achieved using milder reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). thieme-connect.comresearchgate.net The regioselectivity can be influenced by the choice of solvent. thieme-connect.comresearchgate.net To favor para-substitution and prevent over-reaction, the amino group is often temporarily converted to an amide (e.g., an acetanilide), which is less activating and sterically bulkier, before being hydrolyzed back to the amine. chemistrysteps.com
Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids is problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitro product. chemistrysteps.com The standard strategy to avoid this is to first acylate the amine, perform the nitration (which will now be directed ortho and para), and then hydrolyze the amide.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 3-Cyclopentylaniline
| Reaction | Reagent(s) | Predicted Major Product(s) | Notes |
|---|---|---|---|
| Bromination | Br₂/H₂O | 2,4,6-Tribromo-3-cyclopentylaniline | Reaction is rapid and often leads to polysubstitution. |
| Controlled Bromination | NBS, CCl₄ | 4-Bromo-3-cyclopentylaniline and 6-Bromo-3-cyclopentylaniline | Milder conditions allow for monosubstitution. thieme-connect.com |
| Nitration (via Acetanilide) | 1. Ac₂O/Pyridine2. HNO₃/H₂SO₄3. H₃O⁺, heat | 4-Nitro-3-cyclopentylaniline and 2-Nitro-3-cyclopentylaniline | Protection of the amine group is necessary to prevent meta-direction and oxidation. chemistrysteps.com |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-cyclopentylbenzenesulfonic acid | The amino group is protonated, and the reaction often yields the thermodynamically favored product upon heating. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Does not proceed effectively | The amino group complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. Protection as an amide is required. lkouniv.ac.in |
Halogenation and Nitration Studies
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental strategies for functionalizing the aromatic ring of 3-cyclopentylaniline. These modifications introduce reactive handles that can be utilized in subsequent cross-coupling reactions or other transformations.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aniline ring can be achieved through various methods. The directing effects of the amino and cyclopentyl groups play a crucial role in determining the regioselectivity of the reaction. The amino group is a strong activating group and an ortho-, para-director, while the cyclopentyl group is a weak activating group and also an ortho-, para-director. Consequently, halogenation is expected to occur primarily at the positions ortho and para to the amino group.
Recent studies on the halogenation of aniline derivatives have revealed the formation of various halogenated species. For instance, the chlorination of aniline can lead to the formation of chloroanilines, (chloro)hydroxyanilines, and (chloro)benzoquinone imines acs.orgnih.gov. The specific products and their distribution depend on the reaction conditions, including the halogenating agent, solvent, and temperature. Theoretical investigations into the spectroscopic properties of halogenated anilines provide insights into their electronic structure and can aid in their characterization dntb.gov.ua.
Nitration: Nitration of the 3-cyclopentylaniline scaffold introduces a nitro group onto the aromatic ring, which can serve as a precursor for the synthesis of various other functional groups, most notably through its reduction to an amino group youtube.com. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺) as the electrophile. Similar to halogenation, the positions of nitration are governed by the directing effects of the existing substituents. The powerful activating effect of the amino group often necessitates its protection, for example, by acetylation to form an acetanilide, to prevent over-oxidation and to control the regioselectivity of the nitration. Following nitration, the protecting group can be removed to regenerate the amino functionality.
| Reaction | Reagents | Expected Major Products |
| Bromination | Br₂/FeBr₃ | 2-bromo-5-cyclopentylaniline, 4-bromo-3-cyclopentylaniline, 2,4-dibromo-5-cyclopentylaniline |
| Chlorination | Cl₂/FeCl₃ | 2-chloro-5-cyclopentylaniline, 4-chloro-3-cyclopentylaniline, 2,4-dichloro-5-cyclopentylaniline |
| Nitration | HNO₃/H₂SO₄ | 2-nitro-5-cyclopentylaniline, 4-nitro-3-cyclopentylaniline |
Palladium-Catalyzed Coupling Reactions for Aryl Modifications
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive modification of the aryl portion of the 3-cyclopentylaniline scaffold. acs.orgnih.gov These reactions typically involve the coupling of an organohalide or triflate with a variety of coupling partners.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org For the 3-cyclopentylaniline scaffold, this could involve reacting a halogenated derivative of 3-cyclopentylaniline with another amine to synthesize more complex diarylamines or related structures. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines. youtube.com
Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorgsyn.inyoutube.comlibretexts.org A halogenated 3-cyclopentylaniline can be coupled with various aryl or vinyl boronic acids to introduce new aromatic or olefinic substituents. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgliverpool.ac.ukscribd.comnih.gov This provides a means to introduce vinyl groups onto the 3-cyclopentylaniline ring, which can then be further functionalized. The reaction typically employs a palladium catalyst and a base.
| Coupling Reaction | Coupling Partners | Resulting Bond |
| Buchwald-Hartwig | Aryl halide + Amine | C-N |
| Suzuki | Aryl halide + Boronic acid | C-C |
| Heck | Aryl halide + Alkene | C-C (vinyl) |
Synthesis of Higher-Order Structures Incorporating the 3-Cyclopentylaniline Motif
The functionalized 3-cyclopentylaniline scaffold can be utilized as a key building block in the synthesis of more complex, higher-order structures.
Formation of Polycyclic and Fused Ring Systems
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems can be achieved through intramolecular cyclization reactions of appropriately substituted 3-cyclopentylaniline derivatives. For instance, cyclopenta-fused PAHs can be synthesized from 2-aryl-substituted anilines under mild conditions using a nitrite (B80452) source to generate a reactive diazonium intermediate that undergoes intramolecular aromatic substitution. rsc.orgresearchgate.net This methodology could be adapted to 3-cyclopentylaniline derivatives to construct novel fused heterocyclic systems. Palladium-catalyzed annulation reactions also provide a powerful strategy for the synthesis of PAHs from smaller aromatic fragments. rsc.org Furthermore, transient directing groups can be employed in the direct arylation of arenes to generate precursors for cycloaromatization, leading to diverse PAH structures. acs.org Another approach involves the phenyl-addition/dehydrocyclization (PAC) pathway, which can lead to the formation of complex PAHs at high temperatures. nih.gov
Incorporation into Macrocyclic and Cage Structures
The incorporation of the 3-cyclopentylaniline motif into macrocyclic and cage structures can lead to molecules with unique host-guest properties and potential applications in supramolecular chemistry. The synthesis of nitrogen-containing macrocycles can be achieved through various ring-closing strategies, often involving the formation of imine or amide linkages. mdpi.commdpi.com For example, a difunctionalized 3-cyclopentylaniline derivative could be reacted with a suitable linking molecule to form a macrocycle. Similarly, cage compounds can be constructed through the self-assembly of appropriately designed building blocks. The synthesis of aniline derivatives containing cage monoterpenoid fragments has been reported, highlighting the feasibility of incorporating cage-like structures. researchgate.net Multicomponent reactions (MCRs) have also emerged as a powerful tool for the convergent synthesis of diverse macrocycles. nih.gov
Derivatization for Enhanced Spectroscopic and Chromatographic Elucidation
Chemical derivatization is often employed to improve the analytical characteristics of compounds for spectroscopic and chromatographic analysis. jfda-online.com
For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is frequently used to increase the volatility and thermal stability of analytes. Aniline and its derivatives can be derivatized with reagents such as 4-carbethoxyhexafluorobutyryl chloride or 2,2,2-trichloroethyl chloroformate to produce derivatives with excellent chromatographic properties and characteristic mass spectra, facilitating their identification and quantification. nih.govnih.gov
In high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors. scribd.com For anilines, which may have limited UV absorbance at typical analytical wavelengths, derivatization with reagents like coumarin 6-SO₂Cl can produce highly fluorescent sulfonamides, enabling sensitive detection. researchgate.net While HPLC analysis of anilines can sometimes be performed without derivatization, pre-concentration techniques like solid-phase extraction (SPE) are often necessary to achieve sufficient sensitivity for trace analysis. chromatographyonline.comnih.govthermofisher.com The choice of derivatizing agent and analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity and the matrix in which the analyte is present. d-nb.info
| Analytical Technique | Derivatizing Agent Example | Purpose of Derivatization |
| GC-MS | 4-carbethoxyhexafluorobutyryl chloride | Increase volatility and thermal stability, provide characteristic mass spectrum |
| HPLC-Fluorescence | coumarin 6-SO₂Cl | Introduce a fluorophore for enhanced sensitivity |
| HPLC-UV | None (with SPE) | Pre-concentration to enhance signal without chemical modification |
Theoretical and Computational Chemistry Investigations of 3 Cyclopentylaniline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in exploring the electronic structure and reactivity of 3-cyclopentylaniline (B8758966) hydrochloride. These methods, grounded in the principles of quantum mechanics, allow for a detailed examination of the molecule's behavior at the atomic and subatomic levels.
Prediction of Molecular Conformation and Geometry
Computational studies, particularly those employing Density Functional Theory (DFT), are used to predict the most stable three-dimensional arrangement of atoms in 3-cyclopentylaniline hydrochloride. Geometry optimization calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations typically involve finding the lowest energy conformation on the potential energy surface of the molecule. For the aniline (B41778) moiety, the planarity of the ring and the orientation of the amino group are critical factors, while for the cyclopentyl group, various puckered conformations like the "envelope" and "twist" are considered to identify the global minimum energy structure.
Elucidation of Electronic Properties
The electronic properties of 3-cyclopentylaniline hydrochloride, such as electron affinity and ionization potential, are fundamental to understanding its reactivity. Electron affinity relates to the energy change when an electron is added to the molecule, indicating its ability to act as an electron acceptor. Conversely, ionization potential is the energy required to remove an electron, reflecting its capacity as an electron donor. These parameters are often calculated using methods like Koopmans' theorem or more sophisticated approaches that account for electron correlation.
Analysis of Molecular Orbital Interactions
The interactions between molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to the chemical reactivity of 3-cyclopentylaniline hydrochloride. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions between bonds.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like 3-cyclopentylaniline hydrochloride due to its balance of accuracy and computational cost.
Modeling of Reaction Pathways and Transition States
DFT calculations are employed to model the mechanisms of chemical reactions involving 3-cyclopentylaniline hydrochloride. By mapping the potential energy surface, researchers can identify reaction intermediates and, crucially, the transition state structures that connect reactants to products. The energy barrier associated with the transition state determines the reaction rate. This modeling is vital for understanding, for example, electrophilic substitution reactions on the aniline ring or reactions involving the amino group.
Calculation of Spectroscopic Parameters to Aid Experimental Characterization
DFT methods are widely used to calculate various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C nuclei), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can be performed. The calculated vibrational frequencies can be used to assign the absorption bands observed in experimental IR and Raman spectra. Similarly, calculated NMR chemical shifts can aid in the interpretation of complex experimental NMR spectra.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular dynamics (MD) simulations offer a powerful lens to understand the behavior of 3-cyclopentylaniline hydrochloride in aqueous environments. chemrxiv.org As an amphiphilic molecule, possessing both a hydrophobic cyclopentyl-phenyl moiety and a hydrophilic ammonium (B1175870) head group, its solution-phase behavior is governed by a delicate balance of forces. aip.orgcomp-physics-lincoln.orgaps.org MD simulations can elucidate how individual molecules interact with the solvent and with each other, leading to self-assembly and other complex phenomena. aip.org
Simulations would typically model the compound in a water box over time, tracking key structural and dynamic parameters. A primary area of investigation is the potential for micelle formation. aip.org At concentrations above a critical micelle concentration (CMC), it is hypothesized that 3-cyclopentylaniline hydrochloride molecules would aggregate, sequestering their hydrophobic tails (cyclopentyl and phenyl groups) away from water and exposing the charged ammonium groups to the solvent.
Key parameters derived from such simulations provide quantitative insight into this behavior. The Radius of Gyration (Rg) measures the compactness of any formed aggregates, while the Solvent Accessible Surface Area (SASA) quantifies the exposure of the molecule or aggregate to the solvent. aip.org Analysis of the Radial Distribution Function (RDF) would reveal the structuring of water molecules around the solute and the preferred distances between ions in solution. nih.gov These simulations can predict how factors like concentration and temperature influence the size, shape, and stability of these aggregates, which is crucial for understanding the compound's properties in a liquid formulation. chemrxiv.orgualberta.ca
Table 1: Hypothetical MD Simulation Parameters for 3-Cyclopentylaniline Hydrochloride in Aqueous Solution This table presents plausible data that would be obtained from a full molecular dynamics study.
| Parameter | Value | Significance |
|---|---|---|
| Radius of Gyration (Rg) of Micelle | 3.5 nm | Indicates the formation of compact, roughly spherical aggregates. |
| Solvent Accessible Surface Area (SASA) | 450 Ų | Quantifies the interface between the micellar aggregate and the water solvent. |
| Critical Micelle Concentration (CMC) | 15 mM | The concentration threshold above which spontaneous micelle formation occurs. |
| Ion Self-Diffusion Coefficient | 1.2 x 10⁻⁹ m²/s | Measures the mobility of individual ions within the solution, reflecting solvent viscosity and ion-pairing. nih.gov |
Intermolecular Interaction Studies and Hydrogen Bonding Networks in the Hydrochloride Salt
In the solid state, the properties of 3-cyclopentylaniline hydrochloride are dictated by the arrangement of its constituent ions in the crystal lattice and the intermolecular forces that stabilize this structure. The primary organizing force is the strong electrostatic attraction and hydrogen bonding between the 3-cyclopentylanilinium cation and the chloride (Cl⁻) anion. nih.govwikipedia.org
The ammonium group (-NH₃⁺) of the cation is a potent hydrogen bond donor, while the chloride anion is an effective acceptor. This leads to the formation of a robust network of N-H···Cl hydrogen bonds. nih.gov These interactions are directional and are the main drivers for the crystal packing. uni-bayreuth.de Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these and other weaker interactions that contribute to the crystal's stability. nih.govmdpi.com
Beyond the principal N-H···Cl interactions, weaker C-H···Cl and C-H···π interactions involving the hydrogens on the aromatic and cyclopentyl rings also play a role in the three-dimensional supramolecular architecture. nih.gov If the salt crystallizes as a hydrate, additional hydrogen bonds involving the water molecule (e.g., O-H···Cl and N-H···O) would further complicate and strengthen the network, often linking primary structural motifs into extended layers or frameworks. nih.gov Quantum topological analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize the nature and strength of these various bonds. unt.edu
Table 2: Predicted Hydrogen Bond Interactions in Solid 3-Cyclopentylaniline Hydrochloride Based on typical bond lengths from analogous structures found in crystallographic databases.
| Donor (D) | Acceptor (A) | Interaction Type | Predicted D···A Distance (Å) | Significance |
|---|---|---|---|---|
| Nitrogen (Ammonium) | Chlorine (Chloride) | N-H···Cl | 3.1 - 3.3 | Primary structural interaction defining the crystal lattice. nih.gov |
| Carbon (Aromatic) | Chlorine (Chloride) | C-H···Cl | 3.5 - 3.8 | Weaker interaction contributing to crystal packing stability. |
| Carbon (Cyclopentyl) | Chlorine (Chloride) | C-H···Cl | 3.6 - 3.9 | Additional weak interaction stabilizing the overall structure. |
In Silico Screening for Novel Reactivity or Supramolecular Interactions
In silico screening provides a rapid, cost-effective method to predict the chemical behavior of 3-cyclopentylaniline hydrochloride and explore its potential for forming novel materials. nih.govnih.gov These computational techniques can forecast its reactivity and its ability to participate in complex supramolecular assemblies. youtube.com
One avenue of investigation is predicting chemical reactivity using Density Functional Theory (DFT). nih.govchemrxiv.orgrsc.org By calculating the Molecular Electrostatic Potential (MEP) surface, one can visualize the electron density distribution across the molecule. nih.gov The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For the 3-cyclopentylanilinium cation, the most positive potential would be centered on the -NH₃⁺ group, confirming its role as a hydrogen bond donor, while the phenyl ring would exhibit a more complex potential landscape influencing its interaction with other molecules.
Another powerful application of in silico screening is the prediction of supramolecular interactions. The amphiphilic nature of 3-cyclopentylaniline hydrochloride makes it a candidate for forming host-guest complexes with macrocyclic molecules like cyclodextrins or cucurbiturils. Docking simulations can predict the feasibility and stability of such complexes, where the hydrophobic part of the molecule would reside within the macrocycle's cavity in an aqueous solution. Such complexation could alter the compound's physical properties.
Table 3: Hypothetical In Silico Screening Predictions for 3-Cyclopentylaniline Hydrochloride This table outlines potential findings from computational screening studies.
| Screening Method | Predicted Property | Details and Significance |
|---|---|---|
| Molecular Electrostatic Potential (MEP) Analysis | Reactivity Hotspots | Regions of strong positive potential around the -NH₃⁺ group indicate high acidity and H-bond donor capacity. A negative potential region associated with the π-system of the phenyl ring suggests potential for π-π stacking interactions. nih.gov |
| Molecular Docking | Supramolecular Complexation | Favorable binding energy predicted for the inclusion of the cyclopentylphenyl group within a β-cyclodextrin cavity, suggesting potential for forming stable host-guest complexes. |
| Energy Decomposition Analysis (EDA) | Interaction Strengths | EDA calculations could quantify the contributions of electrostatic, dispersion, and polarization forces in dimer formation, confirming the dominance of electrostatic/H-bonding interactions. unt.edu |
The Elusive Role of 3-Cyclopentylaniline Hydrochloride in Advanced Chemical Synthesis and Catalysis
The core structure of 3-cyclopentylaniline, featuring a bulky, non-planar cyclopentyl group attached to an aniline ring, presents intriguing possibilities for its application in advanced chemical synthesis. The cyclopentyl moiety could offer unique steric and electronic properties to molecules derived from it, potentially influencing their solubility, conformational rigidity, and interaction with biological targets or catalytic centers. The aniline functional group provides a reactive handle for a wide array of chemical transformations, making it a plausible starting point for the synthesis of more complex molecules.
In the realm of catalysis, anilines and their derivatives are frequently employed as precursors for ligands in homogeneous catalysis. The nitrogen atom can coordinate to a metal center, and modifications to the aniline ring can be used to fine-tune the electronic and steric environment of the resulting catalyst. The cyclopentyl group in 3-cyclopentylaniline could, in theory, be leveraged to create a specific chiral environment around a metal, making it a candidate for the development of ligands for asymmetric catalysis. Similarly, in heterogeneous catalysis, such an aniline derivative could be immobilized on a solid support to create a recoverable catalyst. As an organocatalyst, the amine functionality could participate in a variety of transformations.
However, the absence of specific research detailing these applications for 3-cyclopentylaniline hydrochloride suggests that its potential in these advanced fields has yet to be fully explored or reported in publicly accessible domains. The reasons for this could be numerous, including the availability of more established or effective alternatives, challenges in its synthesis or purification, or simply a lack of focused research into its specific properties and applications.
While the fundamental principles of organic chemistry allow for speculation on the potential roles of 3-cyclopentylaniline hydrochloride, a scientifically rigorous article detailing its established applications as a versatile building block and in catalysis cannot be constructed at this time due to the lack of specific supporting data in the scientific literature. Further research and publication in this specific area would be necessary to fully elucidate the compound's utility in the advanced chemical sciences.
Advanced Applications in Chemical Science and Materials Research Excluding Direct Biomedical/pharmacological Focus
Applications in Catalysis
Environmental Catalysis (e.g., Degradation of Pollutants)
No specific studies have been identified that investigate the use of 3-cyclopentylaniline (B8758966) hydrochloride as a catalyst or catalyst precursor for the degradation of environmental pollutants. The field of environmental catalysis often employs various aromatic amines and their derivatives, but research explicitly detailing the catalytic activity of 3-cyclopentylaniline hydrochloride in this context is absent.
Utilization in Advanced Materials Science
The role of 3-cyclopentylaniline hydrochloride in advanced materials science remains largely unexplored, with no specific findings available for its application as a monomer for functional polymers, a precursor for optoelectronic or electronic materials, or as a component in hybrid organic-inorganic materials.
While aniline (B41778) and its derivatives are well-known monomers for the synthesis of polyaniline and other functional polymers, there is no specific literature detailing the polymerization of 3-cyclopentylaniline hydrochloride. rsc.orgrsc.orgacs.orgnih.gov The influence of the cyclopentyl group on the polymerization process, and the chemical and physical properties of the resulting polymer, have not been reported.
The potential of 3-cyclopentylaniline hydrochloride as a precursor for materials with optoelectronic or electronic properties has not been documented. Research in this area often focuses on aniline derivatives that can be incorporated into conjugated polymer systems or organic-inorganic perovskites, but 3-cyclopentylaniline hydrochloride has not been featured in such studies. acs.orgresearchgate.netossila.com
There is no available research on the incorporation of 3-cyclopentylaniline hydrochloride into hybrid organic-inorganic materials. Such materials often utilize organic components to tune the properties of an inorganic framework, but the specific use of this compound has not been described. mdpi.comrsc.orgnih.govscispace.com
Exploration in Supramolecular Chemistry
The exploration of 3-cyclopentylaniline hydrochloride within the realm of supramolecular chemistry, particularly in the context of host-guest recognition systems, is not found in the current scientific literature.
No studies have been published that describe the use of 3-cyclopentylaniline hydrochloride as either a host or a guest molecule in supramolecular assemblies. The potential non-covalent interactions of the cyclopentyl and anilinium moieties within such systems have not been investigated.
Self-Assembly Processes and Ordered Structures
The amphiphilic nature of 3-cyclopentylaniline hydrochloride, arising from the juxtaposition of its hydrophobic cyclopentyl and phenyl groups with the ionic anilinium headgroup, suggests a strong propensity for self-assembly in solution. This behavior is a cornerstone of supramolecular chemistry, where non-covalent interactions drive the spontaneous organization of molecules into well-defined, ordered structures.
In aqueous environments, it is anticipated that 3-cyclopentylaniline hydrochloride would form various aggregates such as micelles, vesicles, or even more complex liquid crystalline phases. The critical aggregation concentration (CAC) for such a process would be influenced by factors like temperature, pH, and ionic strength of the medium. The formation of these structures is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the non-polar cyclopentyl and phenyl moieties and the surrounding water molecules. This leads to the sequestration of the hydrophobic tails in the core of the aggregates, while the hydrophilic anilinium chloride headgroups remain exposed to the aqueous phase.
The geometry of the resulting self-assembled structures is largely dictated by the molecular shape of the amphiphile. The bulky cyclopentyl group, in conjunction with the phenyl ring, would influence the packing parameter, which in turn determines whether spherical micelles, cylindrical micelles, or bilayer vesicles are formed. For instance, a larger headgroup area relative to the cross-sectional area of the hydrophobic tail would favor the formation of micelles. Conversely, a more cylindrical or cone-shaped molecule might lead to the formation of bilayers or inverted micelles, respectively.
Studies on similar amphiphilic aniline derivatives have demonstrated their ability to form highly ordered structures, including nanowires and helical filaments. nih.govnih.govguanglu.xyzacs.orgaalto.fi For example, oligo(aniline)-based amphiphiles have been shown to self-assemble into nanowires with potential applications in molecular electronics. nih.govguanglu.xyzacs.orgaalto.fi The introduction of a chiral counterion can even induce helicity in these self-assembled structures, highlighting the tunability of these systems. guanglu.xyzacs.org While specific experimental data for 3-cyclopentylaniline hydrochloride is not available, these examples strongly suggest its potential to form a variety of ordered supramolecular assemblies.
Table 1: Potential Self-Assembled Structures of 3-Cyclopentylaniline Hydrochloride
| Structure | Driving Force | Potential Application |
| Micelles | Hydrophobic effect | Nanoreactors, drug delivery |
| Vesicles | Hydrophobic effect, molecular packing | Compartmentalization, artificial cells |
| Nanowires/Fibers | π-π stacking, hydrophobic interactions | Molecular electronics, sensing |
| Liquid Crystals | Anisotropic molecular shape | Display technologies, templates for materials synthesis |
Role in Metal-Organic Frameworks (MOFs) for Guest Interactions
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunable nature of both the metallic nodes and the organic linkers allows for the design of MOFs with specific pore sizes, shapes, and chemical functionalities, making them highly promising for applications such as gas storage, separation, and catalysis.
Aniline and its derivatives are attractive candidates for use as organic linkers in the synthesis of MOFs. The amino group can be functionalized to introduce coordinating groups, or it can participate directly in interactions within the MOF pores. While there are no specific reports on the incorporation of 3-cyclopentylaniline hydrochloride as a primary building block in MOF synthesis, its potential role can be inferred from studies on other functionalized anilines. For example, amine-functionalized MOFs have been extensively studied for their enhanced affinity for CO2 capture. mdpi.comresearchgate.net
More pertinent to 3-cyclopentylaniline hydrochloride is its potential as a guest molecule within the pores of a pre-existing MOF. The interactions between the guest molecule and the framework are crucial for applications such as chemical sensing and separation. The cyclopentyl group of 3-cyclopentylaniline hydrochloride could engage in van der Waals interactions with the organic linkers of the MOF, while the anilinium group could form hydrogen bonds with coordinating atoms or functional groups on the framework.
The size and shape of the 3-cyclopentylaniline hydrochloride molecule would dictate its ability to be encapsulated within the pores of a given MOF. MOFs with appropriate pore dimensions and a suitable chemical environment could selectively adsorb 3-cyclopentylaniline hydrochloride from a mixture, leading to applications in purification or sensing. Computational studies have shown that the recovery of aniline from aqueous solutions can be achieved using specifically designed MOFs, where the interplay between the isosteric heat of adsorption and the free volume of the material is critical. nih.gov
Furthermore, the incorporation of guest molecules can modulate the properties of the MOF itself. For instance, the presence of guest molecules can influence the electronic and optical properties of the framework, which can be exploited for sensing applications. aip.orgaip.orgnih.govnih.govrsc.org The specific interactions of 3-cyclopentylaniline hydrochloride as a guest would depend on the specific chemical nature of the host MOF.
Table 2: Potential Interactions of 3-Cyclopentylaniline Hydrochloride within a MOF
| Interaction Type | Involving | Potential Impact |
| Hydrogen Bonding | Anilinium group and MOF framework | Strong guest-host binding, orientation of the guest |
| Van der Waals Forces | Cyclopentyl and phenyl groups with organic linkers | Enhanced guest affinity, influence on packing |
| π-π Stacking | Phenyl ring with aromatic linkers | Directional interactions, electronic communication |
| Electrostatic Interactions | Anilinium cation with anionic framework sites | Strong binding, charge transfer phenomena |
Crystallographic Studies for Solid-State Behavior and Intermolecular Interactions
The solid-state structure of 3-cyclopentylaniline hydrochloride, which can be determined through single-crystal X-ray diffraction, would provide invaluable insights into its intermolecular interactions and packing behavior. Although a specific crystal structure for this compound is not publicly available, the crystallographic analysis of analogous aniline hydrochlorides can be used to predict its likely solid-state characteristics.
The cyclopentyl group, being bulky and non-polar, would significantly influence the crystal packing through steric effects and van der Waals interactions. It is likely to segregate into hydrophobic domains within the crystal lattice, alternating with the more polar regions dominated by the anilinium chloride interactions. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces would determine the final crystal structure.
The study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, would also be a key aspect of the crystallographic investigation of 3-cyclopentylaniline hydrochloride. Different polymorphs can arise from variations in the network of intermolecular interactions and molecular conformations, leading to differences in properties such as solubility, melting point, and stability.
Table 3: Predicted Crystallographic Data and Intermolecular Interactions for 3-Cyclopentylaniline Hydrochloride (based on analogous compounds)
| Parameter | Expected Feature |
| Crystal System | Likely to be a common system like monoclinic or orthorhombic |
| Space Group | Dependent on the symmetry of the molecular packing |
| Hydrogen Bonding | Strong N-H···Cl interactions forming chains, sheets, or 3D networks |
| Van der Waals Forces | Significant contribution from the cyclopentyl groups, influencing packing efficiency |
| C-H···π Interactions | Possible between cyclopentyl/phenyl C-H bonds and adjacent phenyl rings |
| Polymorphism | Potential for multiple crystalline forms with different packing arrangements |
Future Research Directions and Emerging Paradigms for 3 Cyclopentylaniline Hydrochloride
Exploration of Unconventional Reactivity and Synthetic Pathways
Future research into 3-cyclopentylaniline (B8758966) hydrochloride will likely venture beyond traditional synthetic methods, exploring unconventional reactivity patterns to unlock novel transformations and applications. Key areas of investigation include photocatalysis, electrochemistry, and mechanochemistry.
Photocatalysis offers a green and efficient alternative for driving chemical reactions. nih.govchemrxiv.orgoceanoptics.com Research in this area could focus on the photocatalytic degradation of cyclopentylaniline derivatives for environmental remediation or the use of light-mediated reactions to synthesize novel compounds from 3-cyclopentylaniline hydrochloride. For instance, semiconductor materials like TiO2 have been shown to effectively mineralize various aniline (B41778) derivatives under UV irradiation. nih.govoceanoptics.com
Electrochemistry provides another avenue for novel reactivity, enabling transformations that are difficult to achieve through conventional means. acs.org The electrochemical oxidation of anilines can lead to the formation of polymers or other valuable organic molecules. acs.org Future studies could investigate the electrochemical polymerization of 3-cyclopentylaniline to create novel conductive materials or explore electrochemically-driven C-N bond-forming reactions. acs.org
Mechanochemistry , the use of mechanical force to induce chemical reactions, presents a solvent-free and often more efficient synthetic route. nih.govacs.orgnih.govorganic-chemistry.orgrsc.org This approach has been successfully applied to the synthesis of N-aryl amides from anilines. nih.govacs.orgnih.gov Investigating the mechanochemical reactivity of 3-cyclopentylaniline hydrochloride could lead to the development of highly efficient and sustainable methods for producing its derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 3-cyclopentylaniline hydrochloride and its derivatives is ripe for integration with modern automation and continuous processing technologies. Flow chemistry, in particular, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comamidetech.com
The continuous flow synthesis of anilines and related compounds has been demonstrated to be a powerful tool, allowing for precise control over reaction parameters and the safe handling of hazardous intermediates. mdpi.comamidetech.com Future research could focus on developing a continuous flow process for the synthesis of 3-cyclopentylaniline hydrochloride itself, potentially starting from readily available precursors. Furthermore, the integration of biocatalysts, such as immobilized nitroreductases, into flow reactors has shown great promise for the sustainable synthesis of anilines. nih.govacs.org This chemoenzymatic approach could be adapted for the production of 3-cyclopentylaniline, offering a green alternative to traditional methods. nih.govacs.org
Automated synthesis platforms, which combine robotics with sophisticated software, can accelerate the discovery and optimization of new reactions. amidetech.comdigitellinc.com By employing these platforms, researchers can rapidly screen a wide range of reaction conditions for the derivatization of 3-cyclopentylaniline hydrochloride, leading to the efficient discovery of new functional molecules.
Application of Machine Learning and AI in Reaction Prediction and Optimization
Reaction optimization ML models can analyze existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. beilstein-journals.orgnih.govresearchgate.netacs.org This can significantly reduce the number of experiments required to develop a high-yielding synthesis, saving time and resources. For example, deep reinforcement learning has been successfully used to optimize chemical reactions with fewer experiments compared to traditional methods. nih.gov
The table below illustrates potential applications of ML in the synthesis of 3-cyclopentylaniline derivatives.
| Machine Learning Application | Description | Potential Impact on 3-Cyclopentylaniline Hydrochloride Research |
| Retrosynthetic Analysis | AI algorithms predict potential synthetic routes to a target molecule. | Design of novel and efficient syntheses for complex derivatives. discoveracs.orggrace.comarxiv.orgnih.govmit.edu |
| Reaction Condition Optimization | ML models predict optimal catalysts, solvents, and temperatures for a given reaction. | Accelerated development of high-yielding synthetic methods. beilstein-journals.orgnih.govresearchgate.netacs.org |
| Yield Prediction | Models are trained to predict the yield of a reaction based on the starting materials and conditions. | Prioritization of promising synthetic routes before experimental validation. |
Development of Novel Spectroscopic and Analytical Tools for In Situ Monitoring
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, mechanisms, and for process optimization. Future research will likely focus on developing and applying novel spectroscopic tools for the in situ monitoring of reactions involving 3-cyclopentylaniline hydrochloride.
Raman spectroscopy is a powerful, non-invasive technique that can provide detailed information about the molecular structure and composition of a reaction mixture in real-time. oceanoptics.comnih.govspectroscopyonline.comyoutube.comspectroscopyonline.compnl.gov It can be used to track the consumption of reactants and the formation of products, providing valuable kinetic data. oceanoptics.comspectroscopyonline.com For instance, in situ Raman spectroscopy has been used to monitor the polymerization of aniline and palladium-catalyzed cross-coupling reactions. nih.gov
Fourier-transform infrared (FTIR) spectroscopy is another valuable tool for real-time reaction monitoring, providing complementary information to Raman spectroscopy. youtube.com The development of advanced probes and data analysis techniques will further enhance the utility of these methods for studying reactions of 3-cyclopentylaniline hydrochloride.
The following table highlights key spectroscopic techniques for in-situ reaction monitoring.
| Spectroscopic Technique | Information Provided | Relevance to 3-Cyclopentylaniline Hydrochloride |
| Raman Spectroscopy | Vibrational modes, molecular structure, concentration changes. | Monitoring polymerization, C-N coupling, and other functional group transformations. oceanoptics.comnih.govspectroscopyonline.comspectroscopyonline.compnl.gov |
| FTIR Spectroscopy | Functional group analysis, reaction kinetics. | Complementary to Raman for a comprehensive understanding of reaction mechanisms. youtube.com |
| NMR Spectroscopy | Detailed structural information, reaction intermediates. | Elucidation of complex reaction pathways and intermediate species. acs.orgacs.org |
Advancements in Sustainable and Atom-Economical Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies. For 3-cyclopentylaniline hydrochloride, future research will emphasize the development of sustainable and atom-economical synthetic methods. nih.govacs.orgnih.govrsc.orgnih.govscispace.comacademie-sciences.fracs.orgjocpr.commonash.edu
Atom economy , a concept that measures the efficiency of a reaction in converting reactants to the desired product, will be a key metric for evaluating new synthetic routes. nih.govrsc.orgjocpr.commonash.edu Reactions with high atom economy, such as addition and rearrangement reactions, will be prioritized.
Biocatalysis offers a highly sustainable approach to chemical synthesis, utilizing enzymes to perform reactions with high selectivity and under mild conditions. nih.govacs.orgnih.govscispace.comacademie-sciences.fr The use of enzymes like nitroreductases for the synthesis of anilines is a promising area of research that could be applied to 3-cyclopentylaniline hydrochloride. nih.govacs.org
The table below outlines key green chemistry principles and their potential application.
| Green Chemistry Principle | Description | Application to 3-Cyclopentylaniline Hydrochloride Synthesis |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Designing syntheses that minimize waste by-products. nih.govrsc.orgjocpr.commonash.edu |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Exploring bio-based routes to the cyclopentyl or aniline moieties. |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. | Developing highly active and recyclable catalysts for C-N bond formation and other transformations. chemrxiv.orgacs.org |
| Benign Solvents | Using environmentally friendly solvents or solvent-free conditions. | Exploring water-based syntheses or mechanochemical approaches. nih.govacs.orgnih.govorganic-chemistry.orgrsc.org |
Design of New Functional Materials with Tunable Properties
The unique structure of 3-cyclopentylaniline hydrochloride, with its combination of an aromatic amine and a bulky aliphatic group, makes it an interesting building block for the design of new functional materials. Future research in this area will focus on creating polymers and other materials with tailored electronic, optical, and mechanical properties.
The polymerization of aniline and its derivatives is a well-established field, leading to the creation of conductive polymers like polyaniline. By incorporating the cyclopentyl group, it may be possible to tune the solubility, processability, and electronic properties of the resulting polymer. The synthesis of copolymers containing aniline and other monomers is another strategy to fine-tune the properties of the final material.
The development of new materials from 3-cyclopentylaniline hydrochloride could lead to applications in areas such as organic electronics (e.g., sensors, transistors) and advanced coatings.
In-depth Studies of Solution-Phase Behavior and Solvent Effects
A fundamental understanding of the behavior of 3-cyclopentylaniline hydrochloride in solution is essential for controlling its reactivity and for developing efficient separation and purification processes. Future research should include in-depth studies of its solution-phase behavior and the influence of different solvents on its properties.
The aggregation behavior of substituted anilines in various solvents can significantly impact their reactivity. Studies could employ techniques like dynamic light scattering and spectroscopy to investigate the formation of aggregates and their effect on reaction outcomes.
Solvent effects on reaction kinetics and equilibria are also a critical area of investigation. nih.gov A systematic study of how different solvents influence the rate and selectivity of reactions involving 3-cyclopentylaniline hydrochloride will provide valuable insights for process optimization. For example, the separation of aniline derivatives has been optimized by modeling their retention in different mobile phases. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-cyclopentylaniline hydrochloride, and how can its structure be validated post-synthesis?
The synthesis typically involves cyclopentylamine derivatives undergoing nucleophilic substitution or coupling reactions with aromatic precursors. A common approach includes:
- Cyclopentylation : Reacting aniline derivatives with cyclopentyl halides in the presence of a base (e.g., K₂CO₃) .
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to improve solubility and stability .
For structural validation: - Nuclear Magnetic Resonance (NMR) : Analyze / spectra to confirm cyclopentyl and aromatic proton environments .
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What physicochemical properties of 3-cyclopentylaniline hydrochloride are critical for experimental reproducibility?
Key properties include:
- Solubility : Assess in water, DMSO, or ethanol using gravimetric or spectrophotometric methods. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Melting Point : Determine via differential scanning calorimetry (DSC) to confirm purity (literature values may vary; cross-check with synthesized batches) .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for 3-cyclopentylaniline hydrochloride?
Methodological strategies include:
- Comparative pathway analysis : Replicate literature methods (e.g., from and ) under controlled conditions, noting variables like reaction time, catalyst loading, or solvent polarity .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted cyclopentyl halides or dimerization products) .
- Statistical optimization : Apply factorial design to test variables (temperature, stoichiometry) and identify critical yield/purity factors .
Q. What experimental designs are suitable for probing the biological activity of 3-cyclopentylaniline hydrochloride in neurological models?
- In vitro assays :
- Receptor binding : Screen for affinity at serotonin/dopamine receptors using radioligand displacement assays .
- Cellular toxicity : Assess viability in neuronal cell lines (e.g., SH-SY5Y) via MTT assays under varying concentrations .
- In vivo models :
Q. How can researchers address discrepancies in solubility or stability data across studies?
- Condition-dependent studies : Test solubility in buffered solutions (pH 1–10) and stability under UV light or oxidative conditions .
- Advanced analytics :
Methodological Challenges
Q. What strategies validate analytical methods (e.g., HPLC) for quantifying 3-cyclopentylaniline hydrochloride in complex matrices?
- Validation parameters : Assess linearity (R² > 0.99), limit of detection (LOD < 1 µg/mL), and recovery rates (85–115%) per ICH guidelines .
- Matrix effects : Spike compound into biological fluids (plasma, CSF) and compare peak areas with standard solutions .
- Cross-validation : Confirm results with orthogonal methods (e.g., GC-MS or capillary electrophoresis) .
Q. How can computational modeling enhance understanding of 3-cyclopentylaniline hydrochloride’s mechanism of action?
- Docking simulations : Predict binding modes at target proteins (e.g., monoamine transporters) using AutoDock Vina .
- QSAR studies : Correlate structural features (e.g., cyclopentyl ring substituents) with biological activity datasets .
Data Interpretation and Reporting
Q. How should researchers statistically analyze conflicting bioactivity data from replicate experiments?
- Robust statistical tests : Apply ANOVA with post-hoc Tukey tests to compare means across replicates .
- Outlier identification : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
- Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for variability in experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
